molecular formula C20H25NO2S B6430340 2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097895-45-7

2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Cat. No.: B6430340
CAS No.: 2097895-45-7
M. Wt: 343.5 g/mol
InChI Key: AJCPCICBJZCCLL-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide (TMTB) is a synthetic benzamide derivative with potential applications in a variety of scientific fields. It is a white crystalline solid with a molecular weight of 323.4 g/mol and a melting point of 86-87 °C. TMTB has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. It has also been studied for its potential to act as a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Scientific Research Applications

2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has potential applications in a variety of scientific fields. It has been studied as an inhibitor of acetylcholinesterase and monoamine oxidase, and its potential to act as an inhibitor of these enzymes has been explored in a variety of research studies. It has also been studied for its potential to act as an anti-inflammatory agent, and its potential to act as a neuroprotective agent has been explored in a number of studies. Additionally, this compound has been studied for its potential to act as an antioxidant, and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 has been explored in a number of studies.

Mechanism of Action

2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is thought to act as an inhibitor of acetylcholinesterase and monoamine oxidase. It is believed to bind to the active site of these enzymes, preventing them from catalyzing the breakdown of acetylcholine and neurotransmitters such as serotonin and dopamine. Additionally, this compound is thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. It is also believed to act as a neuroprotective agent by protecting neurons from damage caused by oxidative stress.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of acetylcholinesterase and monoamine oxidase, and its potential to act as an anti-inflammatory and neuroprotective agent. In studies, this compound has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, as well as to reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, making it ideal for use in laboratory studies. Additionally, it has been studied extensively in a variety of research studies, making it a good choice for researchers who are interested in exploring its potential applications. However, there are some limitations to its use in laboratory experiments. For example, this compound is a relatively unstable compound, and it can degrade over time if not stored properly. Additionally, this compound can be toxic if ingested in large quantities, and it should be handled with care in laboratory experiments.

Future Directions

The potential applications of 2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide are vast and varied. In the future, researchers may explore its potential to act as an inhibitor of other enzymes, such as protein kinases and phosphatases. Additionally, researchers may explore its potential to act as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may explore its potential to act as an antioxidant, and its potential to act as an anti-cancer agent. Finally, researchers may explore its potential to act as an anti-inflammatory agent, and its potential to act as a neuroprotective agent.

Synthesis Methods

2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can be synthesized using a two-step reaction. The first step involves the reaction of 2,4,6-trimethylbenzamide with oxalyl chloride in the presence of triethylamine. This reaction yields 2,4,6-trimethyl-N-[(oxan-4-yl)methyl]benzamide. The second step involves the reaction of this intermediate with thiophenol in the presence of triethylamine. This reaction yields this compound.

Properties

IUPAC Name

2,4,6-trimethyl-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-13-11-14(2)18(15(3)12-13)20(22)21-19(17-5-4-10-24-17)16-6-8-23-9-7-16/h4-5,10-12,16,19H,6-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCPCICBJZCCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC(C2CCOCC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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